
Silane, methyldiphenoxyphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, methyldiphenoxyphenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two diphenoxy groups. This compound belongs to the broader class of silanes, which are silicon-based compounds with various organic and inorganic substituents. Silanes are known for their ability to form strong bonds with both organic and inorganic materials, making them valuable in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of silane, methyldiphenoxyphenyl- typically involves the reaction of phenylsilane with diphenoxy compounds under controlled conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with diphenoxybenzene in the presence of a catalyst such as platinum or rhodium. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of silane, methyldiphenoxyphenyl- often involves large-scale hydrosilylation processes. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production. Purification steps, including distillation and recrystallization, are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Silane, methyldiphenoxyphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or diphenoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol derivatives.
Reduction: Simpler silane derivatives.
Substitution: Functionalized silane compounds.
Aplicaciones Científicas De Investigación
Silane, methyldiphenoxyphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Utilized in drug delivery systems and as a component in medical implants.
Industry: Applied in the production of advanced materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of silane, methyldiphenoxyphenyl- involves its ability to form strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is exploited in various applications to enhance material properties and functionality .
Comparación Con Compuestos Similares
Phenylsilane: Similar in structure but lacks the diphenoxy groups.
Diphenylsilane: Contains two phenyl groups instead of diphenoxy groups.
Trimethylsilyl Compounds: Feature three methyl groups attached to the silicon atom
Uniqueness: Silane, methyldiphenoxyphenyl- is unique due to the presence of both phenyl and diphenoxy groups, which provide distinct chemical reactivity and bonding capabilities. This makes it particularly valuable in applications requiring strong adhesion and stability .
Propiedades
Número CAS |
4342-64-7 |
|---|---|
Fórmula molecular |
C19H18O2Si |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
methyl-diphenoxy-phenylsilane |
InChI |
InChI=1S/C19H18O2Si/c1-22(19-15-9-4-10-16-19,20-17-11-5-2-6-12-17)21-18-13-7-3-8-14-18/h2-16H,1H3 |
Clave InChI |
RRDYHYHEKLMERV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


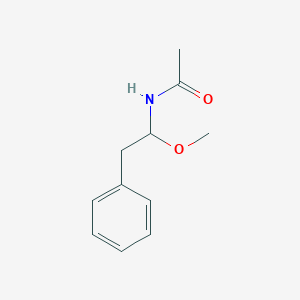
phosphane}](/img/structure/B14171952.png)
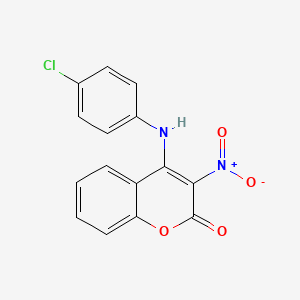

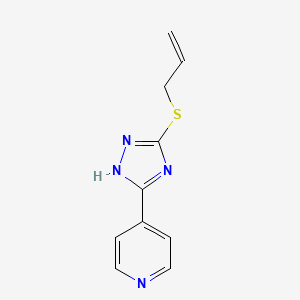
![1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid](/img/structure/B14171999.png)
methanone](/img/structure/B14172005.png)
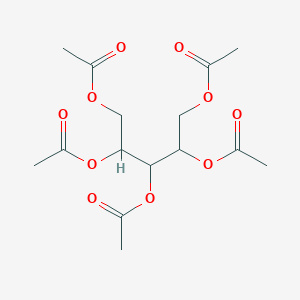
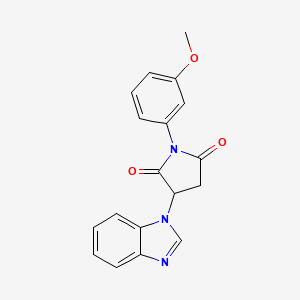
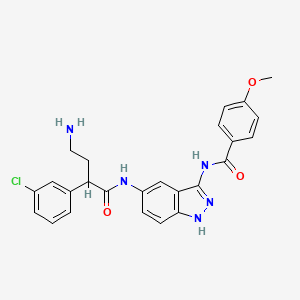
![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14172027.png)



